N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, also known as BDBS, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDBS is a hydrazide derivative of sulfonamide, and its synthesis method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate.
Mechanism of Action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been shown to have antiviral activity against a range of viruses, including influenza A virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its broad range of biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide. One area of interest is the development of new drugs based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, either as standalone compounds or as part of combination therapies. Another area of interest is the development of new fluorescent probes based on N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide, which could be used for the detection of other biomolecules in biological samples. Finally, further research is needed to fully understand the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1,3-benzodioxole-5-carbaldehyde and hydrazine hydrate. The reaction takes place in the presence of a catalyst such as triethylamine, and the resulting product is purified by recrystallization.
Scientific Research Applications
N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. N'-(1,3-benzodioxol-5-ylmethylene)-4-tert-butylbenzenesulfonohydrazide has also been studied for its potential use as a fluorescent probe for the detection of cysteine and homocysteine in biological samples.
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,3)14-5-7-15(8-6-14)25(21,22)20-19-11-13-4-9-16-17(10-13)24-12-23-16/h4-11,20H,12H2,1-3H3/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLZNCSDFFWYOR-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.